Physicochemical De‑risking: Lipophilicity and Hydrogen‑Bonding Profile Distinguish the Bis(4‑methoxyphenyl) Amide from the Ester Analog
The target amide exhibits an XLogP3 of 4.1, computed by PubChem, which is approximately 0.6‑1.0 log units lower than the corresponding ethyl ester analog (ethyl 2‑[[3‑(4‑methoxyphenyl)‑1,2,4‑thiadiazol‑5‑yl]thio]acetate, XLogP3 ≈ 4.7‑5.1) [1][2]. This moderate reduction in lipophilicity is coupled with a single hydrogen‑bond donor (amide N–H) versus zero donors in the ester, potentially improving aqueous solubility and reducing non‑specific protein binding while maintaining sufficient membrane permeability [1]. Such a physicochemical profile is often desirable in cellular assays where excessive lipophilicity drives promiscuous inhibition and poor exposure [2]. No direct experimental solubility or permeability data are available for the target compound; this inference is class‑level only.
| Evidence Dimension | Lipophilicity (XLogP3) and H-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 4.1; H-bond donors = 1 |
| Comparator Or Baseline | Ethyl ester analog: XLogP3 ≈ 4.7‑5.1; H-bond donors = 0 |
| Quantified Difference | ~0.6‑1.0 log units lower XLogP3; 1 additional H-bond donor |
| Conditions | Computed using XLogP3 3.0 (PubChem) for the target; ester values estimated from fragment-based calculations |
Why This Matters
Lower lipophilicity and a single H-bond donor can shift a compound away from the high‑clearance, promiscuous‑binding profile often seen with logP > 5 molecules, making the amide potentially more suitable for cell‑based and in‑vivo studies where pharmacokinetic behavior is critical.
- [1] PubChem CID 3701254. Computed properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/UWDGMBHPKUSETE-UHFFFAOYSA-N View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. https://doi.org/10.1517/17460441003605098 View Source
